1,4-Anhydro-2-deoxy-D-ribitol

Vue d'ensemble

Description

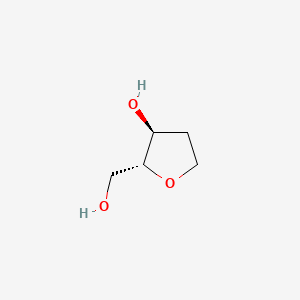

“1,4-Anhydro-2-deoxy-D-ribitol” is a monosaccharide with the formula C5H10O3 and a molecular weight of 118.13 . It is also known by other names such as “1,2-DIDEOXY-D-RIBOFURANOSE” and "(2R,3S)-2-(hydroxymethyl)tetrahydrofuran-3-ol" . It appears as a pale amber oil .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One key step is the elimination of the nucleobase from thymidine to afford glycal . A number of catalysts for this reaction were tested, resulting in an improved and scalable synthesis . The resulting glycal is then hydrogenated to afford the 1,2-dideoxyribose derivative .

Molecular Structure Analysis

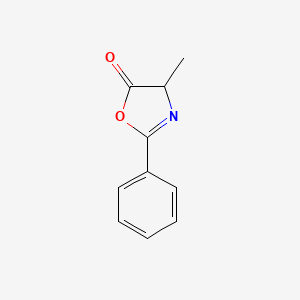

The molecular structure of “this compound” is represented by the InChI string: InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 . This indicates the presence of five carbon atoms, ten hydrogen atoms, and three oxygen atoms in the molecule .

Physical And Chemical Properties Analysis

“this compound” is a pale amber oil . It has a molecular weight of 118.13 .

Applications De Recherche Scientifique

Synthesis and Application in Oligonucleotides

1,4-Anhydro-2-deoxy-D-ribitol is integral in the synthesis of oligonucleotides, especially as a model compound for abasic sites in DNA. Eritja et al. (1987) developed an improved method for synthesizing phosphotriester and phosphoramidite derivatives of this compound, which are crucial for inserting synthetic DNA sequences and studying DNA polymerase's ability to incorporate purine deoxyribonucleotides opposite these reduced abasic sites (Eritja, Walker, Randall, Goodman, & Kaplan, 1987).

Universal Solid Support for Oligonucleotide Synthesis

Scheuer-Larsen et al. (1997) reported the use of 1,4-anhydro-D-ribitol in developing a novel universal solid support for oligonucleotide synthesis. This support aids in the efficient and pure synthesis of various oligonucleotides, demonstrating the versatility and utility of this compound in nucleic acid chemistry (Scheuer-Larsen, Rosenbohm, Jørgensen, & Wengel, 1997).

Improvement in Synthetic Techniques

Minakawa et al. (2003) presented an improved synthesis method for 1,4-anhydro-4-thio-d-ribitol from d-ribose, combining O-allyl and O-p-methoxybenzyl protecting groups. This advancement highlights the ongoing research to optimize the synthesis of this compound derivatives for broader applications (Minakawa, Kato, Uetake, Kaga, & Matsuda, 2003).

Structural Analyses and Derivatives

Dmochowska et al. (2006) described the synthesis and structural analysis of derivatives of this compound, providing valuable insights into the chemical properties and potential applications of these compounds in various scientific fields (Dmochowska, Skorupa, Pellowska-Januszek, Czarkowska, Sikorski, & Wiśniewski, 2006).

Mécanisme D'action

Target of Action

The primary target of 1,2-Dideoxy-D-Ribofuranose is the RNA interference (RNAi) pathway . This compound has been used in the synthesis of chemically modified small interfering RNAs (siRNAs), which play a crucial role in the RNAi pathway .

Mode of Action

1,2-Dideoxy-D-Ribofuranose is incorporated into siRNAs at their 3’-overhang regions . The introduction of this compound to the 3’-end of the antisense strand of siRNA reduces its knockdown effect . This suggests that 1,2-Dideoxy-D-Ribofuranose may interfere with the binding or recognition of siRNA, thereby modulating the RNAi pathway .

Biochemical Pathways

The RNAi pathway, which is the primary biochemical pathway affected by 1,2-Dideoxy-D-Ribofuranose, is a critical mechanism for regulating gene expression. By modulating the function of siRNAs, 1,2-Dideoxy-D-Ribofuranose can potentially influence the silencing of specific genes .

Result of Action

The primary molecular effect of 1,2-Dideoxy-D-Ribofuranose is the reduction of the knockdown effect of siRNAs . This can lead to changes in gene expression, potentially affecting various cellular processes. The specific cellular effects would depend on the genes targeted by the siRNAs.

Propriétés

IUPAC Name |

(2R,3S)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-3-5-4(7)1-2-8-5/h4-7H,1-3H2/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMOSDAEGJTOIQ-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]([C@H]1O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20919665 | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91121-19-6, 91547-59-0 | |

| Record name | 1,2-Dideoxyribose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091121196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dideoxyribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091547590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Anhydro-2-deoxypentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20919665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

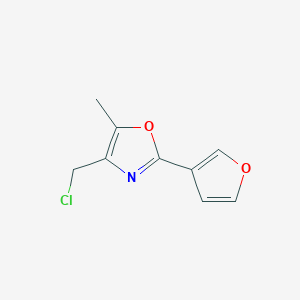

![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)